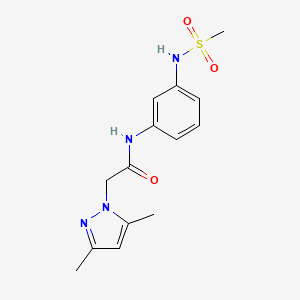![molecular formula C19H14N2O3S B6577732 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-55-1](/img/structure/B6577732.png)
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as MTPT, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. MTPT has a unique chemical structure, which consists of a chromen-2-one core, a phenylamino group, and a thiazol group. This structure makes MTPT an interesting compound for research, as it has both hydrophobic and hydrophilic properties. MTPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has a number of potential applications in scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of compounds, including drugs and dyes. In biochemistry, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450.
Mechanism of Action
Target of Action
Chromanone, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It is plausible that 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one may interact with similar targets.
Mode of Action
Chromanone analogs have been shown to interact with various biological targets, leading to diverse biological activities
Biochemical Pathways
Chromanone and its analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone and its analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it is relatively inexpensive. In addition, this compound has a unique chemical structure, which makes it an interesting compound for research. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has a number of potential future applications in scientific research. One potential future direction is the development of new drugs and therapies based on this compound. In addition, this compound could be used to develop new methods of synthesizing other compounds, or to study its potential as an enzyme inhibitor. This compound could also be used to study its potential as an antioxidant, or to study its potential as a neuroprotective agent. Finally, this compound could be used to study its potential to modulate the activity of certain neurotransmitters.
Synthesis Methods
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can be synthesized in a variety of ways, but the most common method involves the reaction of 2-(phenylamino)-1,3-thiazol-4-yl chloride with 7-methoxychromen-2-one in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, and the product can be isolated and purified using column chromatography.
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-7-12-9-15(18(22)24-17(12)10-14)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVWIFLZJOTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)